Cas no 15957-48-9 (1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone)

1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone is a specialized heterocyclic compound featuring a pyrazolone core substituted with a 2,4,6-trichlorophenyl group and a propeneamido moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and dyes. The trichlorophenyl group enhances stability and influences electronic properties, while the propeneamido side chain offers versatility for further functionalization. Its well-defined molecular architecture allows for precise modifications, facilitating applications in targeted chemical transformations. The compound’s stability under varied conditions and compatibility with diverse reaction pathways make it a practical choice for research and industrial applications requiring controlled synthetic processes.
1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone structure
15957-48-9 structure
Product Name:1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone
CAS No:15957-48-9
MF:C12H8Cl3N3O2
MW:332.569819450378
CID:50268
PubChem ID:53445351
Update Time:2025-06-11

1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone Chemical and Physical Properties

Names and Identifiers

    • N-[5-oxo-1-(2,4,6-trichlorophenyl)-2-pyrazolin-3-yl]-Acrylamide
    • N-[4,5-Dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-2-propenamide
    • 3-Propeneamido-1-(2,4,6-trichlorophenyl)-5-pyrazolone
    • 1-(2,4,6-TRICHLOROPHENYL)-3-PROPENE -AMIDO -5-PYRAZOLONE
    • N-[3-oxo-2-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]prop-2-enamide
    • 1-(2,4,6-TRICHLOROPHENYL)-3-PROPENEAMIDO-5-PYRAZOLONE
    • 2-Propenamide,N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]
    • I081
    • N-[3-oxo-2-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]-2-propenamide
    • A810041
    • 1-(2,4,6-Dichlorophenyl)-3-propeneamido-5-pyrazolone
    • 15957-48-9
    • DTXSID40703104
    • N-[5-oxo-1-(2,4,6-trichlorophenyl)-2,5-dihydro-1H-pyrazol-3-yl]prop-2-enamide
    • N-[3-oxidanylidene-2-[2,4,6-tris(chloranyl)phenyl]-1H-pyrazol-5-yl]prop-2-enamide
    • 1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone
    • Inchi: 1S/C12H8Cl3N3O2/c1-2-10(19)16-9-5-11(20)18(17-9)12-7(14)3-6(13)4-8(12)15/h2-5,17H,1H2,(H,16,19)
    • InChI Key: PIZAGUGFAMOMMO-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1N1C(C=C(NC(C=C)=O)N1)=O)Cl)Cl

Computed Properties

  • Exact Mass: 330.96800
  • Monoisotopic Mass: 330.968
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.4A^2
  • XLogP3: 3.3

Experimental Properties

  • Density: 1.57
  • PSA: 61.77000
  • LogP: 2.89070

1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T220680-50mg
1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone
15957-48-9
50mg
$ 170.00 2022-06-03
TRC
T220680-100mg
1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone
15957-48-9
100mg
$ 285.00 2022-06-03
TRC
T220680-250mg
1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone
15957-48-9
250mg
$ 570.00 2022-06-03

Additional information on 1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone

Professional Introduction to Compound with CAS No. 15957-48-9 and Product Name: 1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone

The compound with the CAS number 15957-48-9 and the product name 1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in various biochemical pathways and drug development strategies. The molecular structure of 1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone incorporates several key functional groups that contribute to its reactivity and biological activity, making it a valuable candidate for further investigation.

In recent years, the exploration of heterocyclic compounds has been a focal point in medicinal chemistry, with pyrazolone derivatives emerging as particularly promising scaffolds for drug discovery. The presence of the trichlorophenyl moiety in the compound not only enhances its lipophilicity but also introduces a degree of electronic richness that can be exploited in designing molecules with specific interactions. This structural feature has been leveraged in the development of novel compounds targeting various therapeutic areas, including inflammation and cancer.

One of the most compelling aspects of 1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone is its potential role as an intermediate in the synthesis of more complex pharmacophores. The propeneamido group provides a versatile handle for further functionalization, allowing chemists to modify the compound's properties while retaining its core biological activity. This adaptability has made it a valuable building block in synthetic chemistry, particularly in the pursuit of next-generation therapeutics.

Recent studies have highlighted the biological significance of pyrazolone derivatives, particularly in their interaction with enzymes and receptors involved in disease pathways. For instance, research has demonstrated that certain pyrazolones exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammation. The structural motif of 1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone aligns well with this mechanism of action, suggesting its potential as a lead compound for developing anti-inflammatory agents.

Moreover, the trichlorophenyl substituent has been shown to enhance binding affinity to target proteins through hydrophobic interactions and π-stacking effects. This feature is particularly relevant in the design of small-molecule inhibitors where precise molecular recognition is crucial. The combination of these properties makes 1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone an attractive candidate for further exploration in drug discovery programs.

In addition to its pharmacological potential, this compound has also been investigated for its chemical properties. The propeneamido group can undergo various transformations under different reaction conditions, including hydrolysis, reduction, and coupling reactions. These reactivities have been exploited in synthetic protocols to introduce additional functional groups or to modify existing ones, thereby expanding the chemical space available for drug development.

The synthesis of 1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. Key steps include condensation reactions between appropriately substituted precursors followed by functional group manipulations to achieve the desired structure. These synthetic strategies not only highlight the compound's accessibility but also demonstrate the versatility of pyrazolone derivatives as synthetic intermediates.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone are poised to play a pivotal role in addressing unmet medical needs. The integration of computational chemistry and high-throughput screening techniques has further accelerated the discovery process by enabling rapid assessment of biological activity and optimization of lead structures.

The future prospects for this compound are promising, with ongoing studies focusing on its pharmacokinetic properties and potential clinical applications. By leveraging advances in synthetic methodologies and molecular design principles, researchers aim to develop novel derivatives that enhance efficacy while minimizing side effects. This iterative process underscores the importance of interdisciplinary collaboration between chemists、biologists、and pharmacologists in translating basic research into tangible therapeutic benefits.

In conclusion,1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone represents a compelling example of how structural innovation can drive advancements in drug discovery。 Its unique combination of functional groups,biological activity,and synthetic accessibility positions it as a valuable asset in pharmaceutical research。 As our understanding of disease mechanisms evolves,compounds like this will continue to inspire new approaches to therapeutic intervention,ultimately benefiting patients worldwide。

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.